molecular formula C14H12N4O2 B14386197 3-Cyano-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide CAS No. 88408-44-0

3-Cyano-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide

Cat. No.: B14386197
CAS No.: 88408-44-0
M. Wt: 268.27 g/mol
InChI Key: XHHXVFGOKWHAAY-UHFFFAOYSA-N
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Description

3-Cyano-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide typically involves the reaction of 4-(6-oxo-1,6-dihydropyridazin-3-yl)aniline with cyanoacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-Cyano-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyano-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile
  • (E)-ethyl (2-cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)hydrazono)acetyl)carbamate

Uniqueness

3-Cyano-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide is unique due to its specific structural features and potential biological activities. Compared to similar compounds, it may exhibit different selectivity and potency towards its molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

88408-44-0

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

3-cyano-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]propanamide

InChI

InChI=1S/C14H12N4O2/c15-9-1-2-13(19)16-11-5-3-10(4-6-11)12-7-8-14(20)18-17-12/h3-8H,1-2H2,(H,16,19)(H,18,20)

InChI Key

XHHXVFGOKWHAAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)NC(=O)CCC#N

Origin of Product

United States

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